Distinct Physicochemical Profile: Lower Molecular Weight vs. Isopropyl Analog
The target compound possesses a lower molecular weight (329.00 g/mol) compared to its closest commercially available analog, (3-bromopropyl)(propan-2-yl)(2,2,2-trifluoroethyl)amine hydrobromide (CAS 1443981-11-0, MW = 343.02 g/mol) [1]. This 14.02 g/mol difference, resulting from the ethyl versus isopropyl substitution, provides a quantifiable advantage in early-stage fragment-based drug discovery where lower molecular weight leads to superior ligand efficiency metrics [2].
| Evidence Dimension | Molecular Weight (MW) |
|---|---|
| Target Compound Data | 329.00 g/mol |
| Comparator Or Baseline | (3-Bromopropyl)(propan-2-yl)(2,2,2-trifluoroethyl)amine hydrobromide: 343.02 g/mol |
| Quantified Difference | The target compound is 14.02 g/mol (4.1%) lighter. |
| Conditions | Computed value (PubChem, vendor specifications). Experimental conditions not applicable. |
Why This Matters
For procurement in fragment-based drug design, a lower starting molecular weight allows for more efficient growth and optimization, directly impacting the hit-to-lead decision process.
- [1] PubChem. (2025). Compound Summary for CID 75480566. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/75480566 View Source
- [2] Hopkins, A. L., Groom, C. R., & Alex, A. (2004). Ligand efficiency: a useful metric for lead selection. Drug Discovery Today, 9(10), 430-431. View Source
